molecular formula C10H12ClN3O5 B613138 L-Aspartic acid beta-4-nitroanilide hydrochloride CAS No. 201732-79-8

L-Aspartic acid beta-4-nitroanilide hydrochloride

Cat. No.: B613138
CAS No.: 201732-79-8
M. Wt: 289.7
InChI Key: RJHGETAGZHXUQU-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of L-Aspartic acid beta-4-nitroanilide hydrochloride typically involves the reaction of L-aspartic acid with 4-nitroaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions: : L-Aspartic acid beta-4-nitroanilide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions .

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield L-Aspartic acid beta-4-aminoanilide .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include L-Aspartic acid beta-4-aminoanilide and Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride .

Uniqueness: : L-Aspartic acid beta-4-nitroanilide hydrochloride is unique due to its specific structure, which makes it a valuable substrate for studying protease activity. Its nitro group allows for easy detection and quantification of enzymatic activity .

Properties

IUPAC Name

(2S)-2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5.ClH/c11-8(10(15)16)5-9(14)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,14)(H,15,16);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHGETAGZHXUQU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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